LTX-315

描述

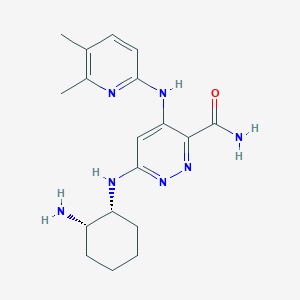

LTX-315 是一种源自牛乳铁蛋白的首创型 9 聚体膜溶解肽。它表现出强效的免疫调节特性,主要研究其溶瘤(杀死癌细胞)作用。 这种肽在临床前模型中已证明具有显著的抗癌活性,目前正在临床试验中评估其治疗各种实体瘤的潜力 .

科学研究应用

LTX-315 具有广泛的科学研究应用,特别是在肿瘤学和免疫治疗领域。 它已被证明可以诱导免疫原性细胞死亡,导致 CD8+ T 细胞浸润肿瘤微环境 . 这种肽已被证明在治疗各种癌症类型中有效,包括黑色素瘤和胰腺癌 . 此外,this compound 正在研究其通过重编程肿瘤微环境和增加 T 细胞克隆多样性来增强其他癌症治疗效果的潜力 .

作用机制

LTX-315 通过与肿瘤细胞膜结合并诱导细胞裂解来发挥作用。 这个过程包括破坏细胞内细胞器,如线粒体,导致释放多种肿瘤抗原 . 这些抗原呈递给免疫系统,触发由自然杀伤细胞、细胞毒性 T 淋巴细胞和自然杀伤 T 细胞介导的先天和适应性免疫反应 . 此外,this compound 已被证明可以抑制胰腺癌细胞中程序性细胞死亡配体 1 (PD-L1) 的表达,从而进一步增强抗肿瘤免疫反应 .

生化分析

Biochemical Properties

LTX-315 is a synthetic cationic peptide that interacts with lipid membranes due to its cationicity and amphipathicity . It has the potential to adopt an amphipathic helical coil structure . The peptide induces cellular lysis (necrosis) through membrane destabilization, leading to a cascade of events that stimulate the immune system .

Cellular Effects

This compound has shown potent immunomodulatory properties. It induces cellular lysis (necrosis) through membrane destabilization . This leads to the release of danger-associated molecular pattern molecules (DAMPs) such as ATP and HMGB1, together with tumor antigens, into the tumor microenvironment . This induces an inflammatory response and the subsequent production of local inflammatory cytokines, which will initiate the maturation and recruitment of dendritic cells (DCs) into the tumor bed .

Molecular Mechanism

This compound exerts its effects at the molecular level through a lytic mode of action . It preferentially permeabilizes mitochondrial membranes, thereby causing partially BAX/BAK1-regulated, caspase-independent necrosis . This leads to the release of intracellular content consisting of DAMPs such as ATP and HMGB1, together with tumor antigens .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been reported that this compound induced a complete regression of B16 melanomas and systemic protective immune responses following intralesional administration of the peptide

Dosage Effects in Animal Models

In animal models, this compound has shown effect to kill cancer tumors when injected directly into the tumor

Transport and Distribution

This compound may bind to the tumor cell membranes and subsequently lyse tumor cells, thereby inducing tumor cell necrosis

准备方法

LTX-315 是基于宿主防御肽的结构-活性关系研究合成的。 合成路线包括对 9 聚体阳离子肽的化学修饰,以增强其抗癌特性,同时降低其对正常细胞的毒性 . 体内制剂的制备方法通常包括将肽溶解在二甲基亚砜中,然后与聚乙二醇 300、吐温 80 和去离子水混合 .

化学反应分析

LTX-315 主要与细胞膜发生相互作用,而不是像氧化或还原这样的传统化学反应。它选择性地破坏带负电荷的磷脂膜,导致细胞裂解。 这种破坏是由阳离子肽与阴离子膜成分之间的静电相互作用驱动的 . 这种相互作用的主要产物是危险相关分子模式分子和肿瘤抗原的释放,它们会引发免疫反应 .

相似化合物的比较

LTX-315 在溶瘤肽中是独一无二的,因为它具有强大的免疫调节特性,能够诱导免疫原性细胞死亡。 类似的化合物包括其他阳离子抗菌肽,如蛙皮素和防御素,它们也表现出抗癌活性,但可能具有不同的作用机制和毒性特征 . This compound 选择性破坏癌细胞膜,同时保留正常细胞的能力,使其与这些其他肽区分开来 .

属性

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104)/t57-,61-,62-,63-,64-,65-,66-,67-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAKLYWEFZCVIT-TVEKFXMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H106N18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1439.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345407-05-7 | |

| Record name | LTX-315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345407057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LTX-315 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RUXOTEMITIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75FBL12IZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)

![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610540.png)